

Spectroscopic Profile of 2-Nitrocyclohexa-1,3-diene: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrocyclohexa-1,3-diene

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Palo Alto, CA – October 26, 2025 – This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrocyclohexa-1,3-diene**, a molecule of interest to researchers in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra for **2-Nitrocyclohexa-1,3-diene** in publicly accessible databases, this report presents computed data alongside general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. To offer a practical reference, experimental data for the parent compound, 1,3-cyclohexadiene, is also included for comparative purposes.

Molecular and Spectroscopic Overview

2-Nitrocyclohexa-1,3-diene ($C_6H_7NO_2$) is a cyclic diene containing a nitro functional group. This structural feature is expected to significantly influence its spectroscopic properties. The nitro group is a strong electron-withdrawing group, which will deshield adjacent protons and carbons in the NMR spectra. In IR spectroscopy, the N-O bonds of the nitro group will exhibit characteristic strong stretching vibrations. Mass spectrometry will reveal the molecular weight of the compound and characteristic fragmentation patterns.

Computed Properties for **2-Nitrocyclohexa-1,3-diene**^[1]

Property	Value
Molecular Formula	C ₆ H ₇ NO ₂
Molecular Weight	125.13 g/mol
IUPAC Name	2-nitrocyclohexa-1,3-diene
CAS Number	76356-96-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data for 2-Nitrocyclohexa-1,3-diene

While specific experimental data is not readily available, the following are predicted chemical shifts (δ) and multiplicities for the protons of **2-Nitrocyclohexa-1,3-diene**. The electron-withdrawing nitro group is expected to cause a downfield shift for the vinylic proton at C1 and the allylic protons.

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H1	~7.0-7.5	Singlet or Doublet
H3	~6.0-6.5	Multiplet
H4	~5.8-6.2	Multiplet
H5	~2.2-2.5	Multiplet
H6	~2.2-2.5	Multiplet

Predicted ¹³C NMR Data for 2-Nitrocyclohexa-1,3-diene

The carbon atoms in **2-Nitrocyclohexa-1,3-diene** will exhibit distinct chemical shifts. The carbon atom (C2) bearing the nitro group is expected to be significantly deshielded.

Carbon	Predicted Chemical Shift (ppm)
C1	~130-140
C2	~145-155
C3	~125-135
C4	~120-130
C5	~20-30
C6	~20-30

Experimental NMR Data for 1,3-Cyclohexadiene

For comparison, the experimental ^1H and ^{13}C NMR data for the parent compound, 1,3-cyclohexadiene, are provided below.

^1H NMR of 1,3-Cyclohexadiene

Proton	Chemical Shift (ppm)	Multiplicity
H1, H4	5.97	Multiplet
H2, H3	5.79	Multiplet
H5, H6	2.19	Multiplet

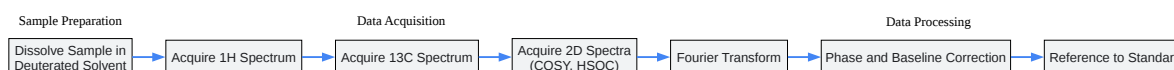
^{13}C NMR of 1,3-Cyclohexadiene

Carbon	Chemical Shift (ppm)
C1, C4	126.6
C2, C3	124.7
C5, C6	22.8

General Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like **2-Nitrocyclohexa-1,3-diene** is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** Acquire the ^1H NMR spectrum. Following this, acquire the ^{13}C NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).



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General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data for 2-Nitrocyclohexa-1,3-diene

The key expected IR absorption bands for **2-Nitrocyclohexa-1,3-diene** are associated with the nitro group and the carbon-carbon double bonds.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-O Asymmetric Stretch	1500-1560	Strong
N-O Symmetric Stretch	1340-1380	Strong
C=C Stretch (conjugated)	1600-1650	Medium
=C-H Stretch	3000-3100	Medium
C-H Stretch (aliphatic)	2850-3000	Medium

Experimental IR Data for 1,3-Cyclohexadiene

The experimental IR spectrum of 1,3-cyclohexadiene shows the following characteristic absorptions.

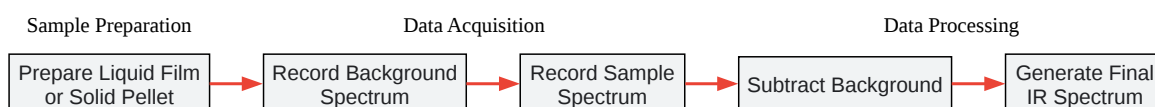
Functional Group	Wavenumber (cm ⁻¹)
=C-H Stretch	3030
C-H Stretch (aliphatic)	2930, 2860, 2835
C=C Stretch	1650, 1578

General Experimental Protocol for FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining an IR spectrum.

- Sample Preparation:
 - Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
 - Solid Samples: The solid sample is finely ground with KBr powder and pressed into a thin pellet. Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

- **Background Spectrum:** A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
- **Sample Spectrum:** The sample is placed in the spectrometer, and the IR spectrum is recorded.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.



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General workflow for FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum for 2-Nitrocyclohexa-1,3-diene

The electron ionization (EI) mass spectrum of **2-Nitrocyclohexa-1,3-diene** is expected to show a molecular ion peak (M^+) and several fragment ions.

m/z	Ion
125	$[C_6H_7NO_2]^+$ (Molecular Ion)
79	$[C_6H_7]^+$ (Loss of NO_2)
77	$[C_6H_5]^+$ (Loss of NO_2 and H_2)

Experimental Mass Spectrum for 1,3-Cyclohexadiene

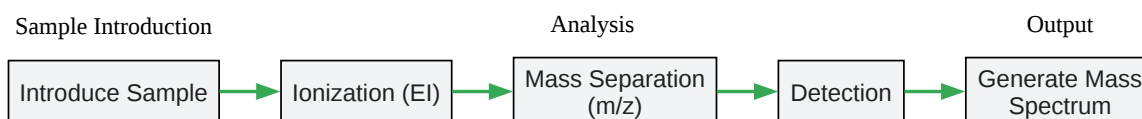
The mass spectrum of 1,3-cyclohexadiene is characterized by the following major peaks.

m/z	Ion
80	$[\text{C}_6\text{H}_8]^+$ (Molecular Ion)
79	$[\text{C}_6\text{H}_7]^+$ (Loss of H)
78	$[\text{C}_6\text{H}_6]^+$ (Loss of H_2)
77	$[\text{C}_6\text{H}_5]^+$ (Loss of H and H_2)

General Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an EI mass spectrum is as follows:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Processing:** The data is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z .



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General workflow for Mass Spectrometry.

Conclusion

While experimental spectroscopic data for **2-Nitrocyclohexa-1,3-diene** is not readily available in the public domain, computational predictions and data from the parent compound, 1,3-cyclohexadiene, provide a strong basis for its expected spectroscopic characteristics. The protocols outlined in this guide offer a standardized approach for researchers to obtain and interpret the NMR, IR, and MS spectra of this and similar compounds, facilitating further research and development in relevant scientific fields.

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References

- 1. 2-Nitrocyclohexa-1,3-diene | C₆H₇NO₂ | CID 15668720 - PubChem [pubchem.ncbi.nlm.nih.gov]
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